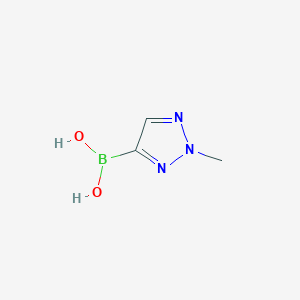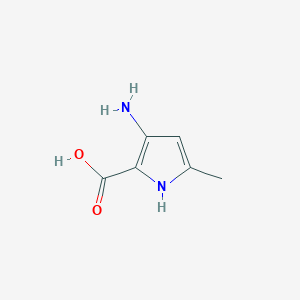
2-(2-Fluoro-6-methylphenyl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Fluoro-6-methylphenyl)acetonitrile is an organic compound with the molecular formula C9H8FN. It is a derivative of acetonitrile, where the acetonitrile group is attached to a 2-fluoro-6-methylphenyl ring. This compound is used in various chemical and pharmaceutical applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluoro-6-methylphenyl)acetonitrile typically involves the reaction of 2-fluoro-6-methylbenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is carried out under reflux conditions to facilitate the substitution of the chloride group with the nitrile group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production scale and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Fluoro-6-methylphenyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of 2-(2-Fluoro-6-methylphenyl)acetic acid.
Reduction: Formation of 2-(2-Fluoro-6-methylphenyl)ethylamine.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
2-(2-Fluoro-6-methylphenyl)acetonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(2-Fluoro-6-methylphenyl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluoro and methyl groups on the aromatic ring can influence its binding affinity and specificity. The nitrile group can also participate in hydrogen bonding and other interactions, affecting the compound’s overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-Fluoro-4-methylphenyl)acetonitrile
- 2-(2-Fluoro-5-methylphenyl)acetonitrile
- 2-(2-Fluoro-3-methylphenyl)acetonitrile
Uniqueness
2-(2-Fluoro-6-methylphenyl)acetonitrile is unique due to the specific positioning of the fluoro and methyl groups on the aromatic ring. This structural arrangement can result in distinct chemical and biological properties compared to its isomers and other similar compounds.
Propriétés
Formule moléculaire |
C9H8FN |
|---|---|
Poids moléculaire |
149.16 g/mol |
Nom IUPAC |
2-(2-fluoro-6-methylphenyl)acetonitrile |
InChI |
InChI=1S/C9H8FN/c1-7-3-2-4-9(10)8(7)5-6-11/h2-4H,5H2,1H3 |
Clé InChI |
HIZJPWVEFJTDNB-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)F)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-Fluoro-2-methylimidazo[1,2-a]pyridine](/img/structure/B11923196.png)


![2-Oxa-6-azaspiro[3.3]heptane hydrochloride](/img/structure/B11923214.png)





![IMidazo[1,2-b]pyridazine-3-carbonitrile](/img/structure/B11923256.png)

